molecular formula C6H11FN2O B13471732 4-Fluoro-4-piperidinecarboxamide

4-Fluoro-4-piperidinecarboxamide

Cat. No.: B13471732
M. Wt: 146.16 g/mol
InChI Key: CBLCXRJPMKXKEW-UHFFFAOYSA-N
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Description

4-fluoropiperidine-4-carboxamide is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoropiperidine-4-carboxamide typically involves multi-step reactions. One common method includes the fluorination of piperidine derivatives using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often involve solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of 4-fluoropiperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoropiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoropiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoropiperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoropiperidine-4-carboxamide is unique due to its specific fluorination pattern and the resulting properties. The presence of the fluorine atom at the 4-position of the piperidine ring can significantly influence its conformational behavior, stability, and reactivity compared to other fluorinated compounds .

Properties

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

4-fluoropiperidine-4-carboxamide

InChI

InChI=1S/C6H11FN2O/c7-6(5(8)10)1-3-9-4-2-6/h9H,1-4H2,(H2,8,10)

InChI Key

CBLCXRJPMKXKEW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)N)F

Origin of Product

United States

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